molecular formula C18H21N3O B5713043 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Número de catálogo B5713043
Peso molecular: 295.4 g/mol
Clave InChI: VHKKUNJAIQGMMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide, also known as CYC202, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential use in cancer treatment. In

Mecanismo De Acción

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide is a potent inhibitor of CDKs, which are enzymes that regulate the cell cycle. CDKs play a crucial role in cell division, and their dysregulation is a hallmark of cancer. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide inhibits CDKs by binding to their active site, preventing them from phosphorylating their substrates. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of retinoblastoma protein (pRb), a tumor suppressor protein that regulates the cell cycle. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide also inhibits the phosphorylation of RNA polymerase II, a protein that is involved in transcription. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potency and specificity for CDKs. It has been shown to be more potent than other CDK inhibitors, such as flavopiridol and roscovitine. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has a favorable pharmacokinetic profile, making it suitable for in vivo studies.
One limitation of using 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potential toxicity. It has been shown to cause liver toxicity in animal studies, which may limit its clinical use. Additionally, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide may have off-target effects, which could complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective CDK inhibitors based on the structure of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. Finally, the role of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in other diseases, such as neurodegenerative disorders, is an area of potential future research.

Métodos De Síntesis

The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide involves several steps. It starts with the reaction of 3-cyano-7-ethyl-1H-indole with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with N-(tert-butoxycarbonyl)cyclopentylacetamide to give the intermediate product. Finally, the intermediate product is deprotected to yield 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide.

Aplicaciones Científicas De Investigación

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Propiedades

IUPAC Name

2-(3-cyano-7-ethylindol-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-13-6-5-9-16-14(10-19)11-21(18(13)16)12-17(22)20-15-7-3-4-8-15/h5-6,9,11,15H,2-4,7-8,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKUNJAIQGMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.